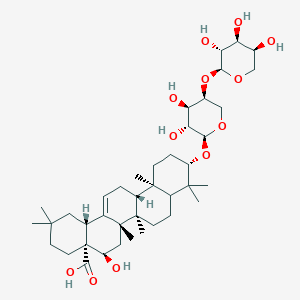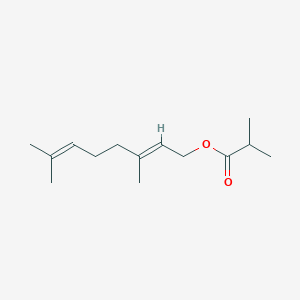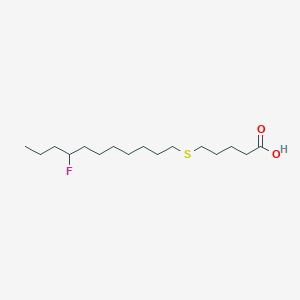![molecular formula C27H20Cl2N4O2S2 B149093 5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 139356-80-2](/img/structure/B149093.png)
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has attracted attention in the scientific community due to its potential applications in diverse fields. This compound is also known as DTTZ and has a molecular formula of C30H22Cl2N4O2S2.
Mechanism Of Action
The mechanism of action of DTTZ is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
Biochemical And Physiological Effects
DTTZ has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In addition, DTTZ has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
DTTZ has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, it exhibits potent anti-tumor and anti-viral activity, making it a promising candidate for further research. However, DTTZ also has some limitations. It is highly toxic and can cause damage to normal cells. Therefore, caution must be taken when handling this compound.
Future Directions
There are several future directions for research on DTTZ. One area of interest is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific enzymes and proteins that DTTZ targets. This could lead to the development of more targeted and effective therapies for cancer and viral infections. Additionally, the potential use of DTTZ as a diagnostic tool for cancer and viral infections should be further explored.
Synthesis Methods
The synthesis of DTTZ involves the reaction of 2,5-dichloroaniline, 2-methylbenzaldehyde, 4-phenyl-2-thiohydantoin, and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography. The yield of DTTZ obtained through this method is around 60%.
Scientific Research Applications
DTTZ has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In addition, DTTZ has also been investigated for its potential as a diagnostic tool for cancer and viral infections.
properties
CAS RN |
139356-80-2 |
|---|---|
Product Name |
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Molecular Formula |
C27H20Cl2N4O2S2 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
5-[(2,5-dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2N4O2S2/c1-16-7-5-6-10-23(16)32-24(34)19(14-30-21-13-18(28)11-12-20(21)29)25(35)33(27(32)36)26-31-22(15-37-26)17-8-3-2-4-9-17/h2-13,15,19,30H,14H2,1H3 |
InChI Key |
ZJVFCLMBKUVSDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
synonyms |
5-[[(2,5-dichlorophenyl)amino]methyl]-1-(2-methylphenyl)-3-(4-phenyl-1 ,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



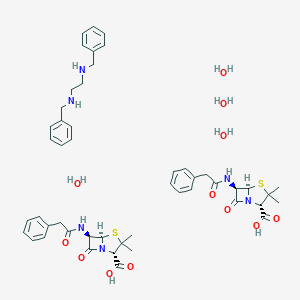
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)



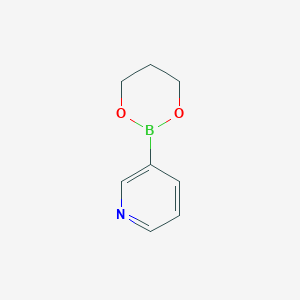
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

